Cas no 1190875-47-8 (2-Methyl-5-thiazolyl-boronic Acid)
2-Methyl-5-thiazolyl-boronic Acid Chemical and Physical Properties
Names and Identifiers
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- 2-Methyl-5-thiazolyl-boronic Acid
- B-(2-methyl-5-thiazolyl)Boronic acid
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- Inchi: 1S/C4H6BNO2S/c1-3-6-2-4(9-3)5(7)8/h2,7-8H,1H3
- InChI Key: TXEARPNXPNJAQJ-UHFFFAOYSA-N
- SMILES: S1C(C)=NC=C1B(O)O
2-Methyl-5-thiazolyl-boronic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM205649-1g |
(2-Methylthiazol-5-yl)boronic acid |
1190875-47-8 | 95+% | 1g |
$537 | 2021-08-04 | |
| Alichem | A059005715-1g |
(2-Methylthiazol-5-yl)boronic acid |
1190875-47-8 | 95% | 1g |
$545.40 | 2023-09-04 | |
| TRC | M330200-50mg |
2-Methyl-5-thiazolyl-boronic Acid |
1190875-47-8 | 50mg |
$207.00 | 2023-05-17 | ||
| TRC | M330200-500mg |
2-Methyl-5-thiazolyl-boronic Acid |
1190875-47-8 | 500mg |
$1642.00 | 2023-05-17 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M903748-5mg |
2-Methylthiazole-5-boronic acid |
1190875-47-8 | 95% | 5mg |
¥1,306.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M903748-25mg |
2-Methylthiazole-5-boronic acid |
1190875-47-8 | 95% | 25mg |
¥2,720.00 | 2022-01-12 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M903748-100mg |
2-Methylthiazole-5-boronic acid |
1190875-47-8 | 95% | 100mg |
¥22,880.00 | 2022-01-12 | |
| Chemenu | CM205649-1g |
(2-Methylthiazol-5-yl)boronic acid |
1190875-47-8 | 95%+ | 1g |
$585 | 2023-01-10 | |
| TRC | M330200-1g |
2-Methyl-5-thiazolyl-boronic Acid |
1190875-47-8 | 1g |
$ 3000.00 | 2023-09-07 | ||
| Enamine | EN300-150599-50mg |
(2-methyl-1,3-thiazol-5-yl)boronic acid |
1190875-47-8 | 50mg |
$359.0 | 2023-09-27 |
2-Methyl-5-thiazolyl-boronic Acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
Additional information on 2-Methyl-5-thiazolyl-boronic Acid
Introduction to 2-Methyl-5-thiazolyl-boronic Acid (CAS No: 1190875-47-8)
2-Methyl-5-thiazolyl-boronic Acid, with the chemical formula C₆H₇BO₂S, is a boronic acid derivative featuring a thiazole ring. This compound has garnered significant attention in the field of pharmaceutical chemistry due to its versatile applications in drug discovery and molecular biology. The presence of both a methyl group and a boronic acid moiety imparts unique reactivity, making it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic molecules.
The< strong> CAS No: 1190875-47-8 identifier ensures precise chemical characterization and tracking of this compound throughout its synthesis, purification, and application processes. Boronic acids, in general, are renowned for their ability to participate in various organic transformations, particularly in the formation of carbon-carbon bonds. The thiazole core adds an extra layer of complexity, enabling interactions with biological targets that are not accessible to simpler boronic acid derivatives.
In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive molecules. Thiazole derivatives, including 2-Methyl-5-thiazolyl-boronic Acid, have been extensively studied for their potential pharmacological properties. For instance, studies have highlighted the antimicrobial and anti-inflammatory activities of certain thiazole-based compounds, suggesting that derivatives like this one could serve as lead structures for novel therapeutic agents.
The< strong> boronic acid functional group in 2-Methyl-5-thiazolyl-boronic Acid is particularly noteworthy for its role in pharmaceutical synthesis. Boron-containing compounds have shown promise in various therapeutic areas, including oncology and inflammatory diseases. The ability to undergo cross-coupling reactions with aryl halides or alkynes allows for the efficient construction of biaryl and alkyne-thiazole frameworks, which are common motifs in drug molecules. This reactivity has been leveraged in the development of kinase inhibitors and other targeted therapies.
Advances in synthetic methodologies have further enhanced the utility of 2-Methyl-5-thiazolyl-boronic Acid. Modern techniques such as flow chemistry and microwave-assisted synthesis have enabled faster and more scalable production of this compound. These innovations not only improve yield but also reduce the environmental impact of its synthesis. Moreover, green chemistry principles have been integrated into the production process, minimizing waste and hazardous byproducts.
The< strong> thiazole ring in this compound is a key structural feature that influences its interactions with biological systems. Thiazoles are aromatic heterocycles containing sulfur and nitrogen atoms, which can engage in hydrogen bonding and π-stacking interactions with biomolecules. This characteristic has been exploited in the design of small-molecule inhibitors targeting enzymes such as kinases and proteases. For example, recent studies have demonstrated that thiazole derivatives can modulate the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.
In drug discovery pipelines, 2-Methyl-5-thiazolyl-boronic Acid serves as a versatile building block for generating libraries of compounds for high-throughput screening (HTS). Its compatibility with boronic acid-based probes allows researchers to explore novel binding interactions within biological pathways. Such explorations are essential for identifying new therapeutic targets and developing drugs that can modulate disease-related processes effectively.
The< strong>Suzuki-Miyaura cross-coupling reaction is a cornerstone reaction in organic synthesis that relies on boronic acids as key reagents. This reaction has been instrumental in constructing complex molecular architectures found in natural products and drug candidates. By incorporating 2-Methyl-5-thiazolyl-boronic Acid into these reactions, chemists can access a wide range of substituted thiazoles with potential biological activity. For instance, researchers have synthesized analogs of known antifungal agents by employing this compound as a precursor.
Efforts to optimize the pharmacokinetic properties of thiazole-based drugs have also benefited from the use of< strong >2-Methyl-5-thiazolyl-boronic Acid. Modifications at the boronic acid position can influence solubility, metabolic stability, and cellular uptake. By carefully designing derivatives using computational modeling and experimental validation, scientists aim to develop drugs that exhibit improved efficacy and reduced side effects.
The growing interest in< strong >bioconjugation strategies has further expanded the applications of< strong >2-Methyl-5-thiazolyl-boronic Acid. Boronate esters derived from this compound can be used to link therapeutic agents to carriers such as antibodies or nanoparticles. This approach has been particularly successful in targeted cancer therapies, where precision delivery is crucial for maximizing treatment outcomes while minimizing systemic toxicity.
In conclusion,< strong >2-Methyl-5-thiazolyl-boronic Acid (CAS No: 1190875-47-8) represents a significant advancement in pharmaceutical chemistry. Its unique structural features enable diverse synthetic applications, while its biological relevance positions it as a key component in drug development initiatives. As research continues to uncover new therapeutic possibilities, compounds like this one will undoubtedly play an integral role in shaping the future of medicine.
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